molecular formula C19H27NO4 B12446029 Benzyl 1-tert-butoxycarbonyl-4-methyl-4-piperidinecarboxylate

Benzyl 1-tert-butoxycarbonyl-4-methyl-4-piperidinecarboxylate

Cat. No.: B12446029
M. Wt: 333.4 g/mol
InChI Key: LOSOEHRSLUDSDM-UHFFFAOYSA-N
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Description

4-Benzyl 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C19H28NO4 and a molecular weight of 334.42992 . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with benzyl and tert-butyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure control. The use of automated systems ensures consistency and high yield. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Benzyl 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other piperidine derivatives .

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-12-10-19(4,11-13-20)16(21)23-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3

InChI Key

LOSOEHRSLUDSDM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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